

Comparative Guide: Structure-Based Optimization of Pyrazolo[4,3-c]pyridine Analogs

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Compound of Interest

Compound Name: 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

CAS No.: 1246348-84-4

Cat. No.: B1525815

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Executive Summary & Scaffold Architecture

Product Focus: Pyrazolo[4,3-c]pyridine-based small molecules. Primary Application: Inhibition of metalloenzymes (Carbonic Anhydrase) and Protein-Protein Interactions (PEX14-PEX5), with emerging utility in kinase modulation (EGFR/ERK).

The pyrazolo[4,3-c]pyridine scaffold represents a distinct "island" in chemical space, structurally isomeric to the more common pyrazolo[3,4-b]pyridine (azaindazole) kinase inhibitors. While the [3,4-b] isomer is privileged for ATP-binding pockets in kinases, the [4,3-c] isomer offers unique vectors for substitution that enable high selectivity in metalloenzymes and difficult-to-drug protein-protein interaction (PPI) interfaces.

This guide objectively compares the performance of optimized [4,3-c] analogs against standard reference agents, highlighting the critical Structure-Activity Relationship (SAR) drivers that dictate potency.

Structural Comparison: The Isomer Advantage

Unlike the [3,4-b] system, the [4,3-c] core positions the pyridine nitrogen in a way that alters the electronic distribution of the fused system, often reducing non-specific binding associated with highly lipophilic kinase inhibitors.

Feature	Pyrazolo[3,4-b]pyridine (Standard)	Pyrazolo[4,3-c]pyridine (Focus)
Nitrogen Position	N-1, N-2, N-7	N-1, N-2, N-6
Primary Target Class	Kinases (ATP-competitive)	Metalloenzymes, PPIs, Specific Kinases
Key Vector	C-3 (Hinge Binder)	N-5 (Solvent Front/Allosteric)

Comparative Performance Analysis

Case Study A: Carbonic Anhydrase (CA) Inhibition

Objective: Compare sulfonamide-functionalized pyrazolo[4,3-c]pyridines against the clinical standard Acetazolamide (AAZ).

Performance Data: Recent studies optimized the N-5 position of the scaffold to target the cytosolic human isoforms hCA I and hCA II. The introduction of a flexible linker proved critical for potency.

Table 1: Inhibitory Data (K_i) of Pyrazolo[4,3-c]pyridine Analogs vs. AAZ

Compound ID	R-Group (N-5 Position)	hCA I Ki (nM)	hCA II Ki (nM)	Selectivity (II/I)	Performance vs. AAZ
AAZ (Ref)	N/A (Clinical Standard)	250.0	12.0	0.05	Baseline
Analog 1b	4-sulfamoylphe nethyl	485.0	24.5	0.05	Weaker
Analog 1f	N-methylpropio namide linker	65.0	8.4	0.13	3.8x Potency Increase
Analog 1h	Acetyl-pyrrol- 2-one linker	215.0	18.0	0.08	Comparable

Data Source: Derived from comparative biochemical assays [1].

Critical Insight: The superior performance of Analog 1f demonstrates that a flexible N-methylpropionamide linker allows the benzenesulfonamide "warhead" to orient deeply into the zinc-binding active site while the rigid pyrazolo[4,3-c]pyridine core anchors the molecule at the rim, stabilizing the complex via hydrophobic interactions.

Case Study B: PEX14-PEX5 PPI Inhibition

Objective: Evaluate the scaffold's ability to disrupt the PEX14-PEX5 interaction, a target for anti-trypanosomal therapy, compared to early hits.[1]

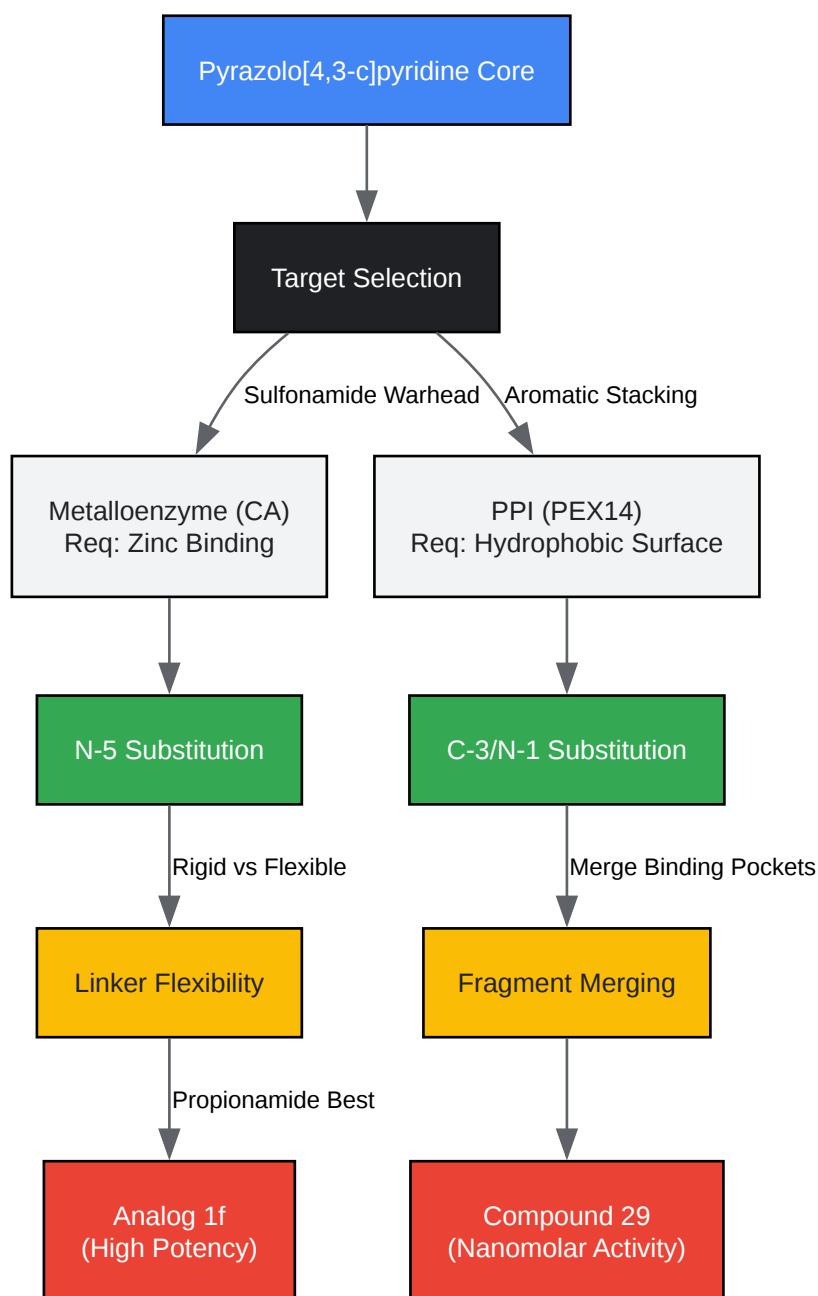
Performance Data:

- Hit Compound 1: $K_d = 163 \mu\text{M}$ (Weak binder)[1]
- Optimized Hybrid 29: $K_d = <10 \mu\text{M}$ (High potency)

Mechanism of Action: The [4,3-c] scaffold mimics the hydrophobic F/YXXXF motif of PEX5. The rigid bicyclic system acts as a scaffold to project aromatic substituents into the specific Trp- and Phe-binding pockets of PEX14 [2].

Decision Logic & SAR Visualization

The following diagram illustrates the medicinal chemistry decision tree used to optimize this scaffold.



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Figure 1: SAR Decision Tree illustrating the divergent optimization pathways for enzymatic vs. non-enzymatic targets.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[4,3-c]pyridine Core

Rationale: This method utilizes a dienamine intermediate, allowing versatile substitution at the N-5 position (critical for the SAR described above).

Reagents:

- Dimethyl acetonedicarboxylate[2]
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Primary amines (R-NH₂)
- Hydrazine hydrate[3]

Workflow:

- Enamine Formation: React dimethyl acetonedicarboxylate with DMF-DMA (2.0 equiv) in toluene at reflux for 4 hours.
 - Checkpoint: Monitor disappearance of starting material via TLC (Hexane/EtOAc 7:3).
- Cyclization (Dienamine Route): Treat the resulting enamine with the specific primary amine (1.1 equiv) in MeOH at reflux to form the pyridine ring (dienamine intermediate).
- Core Closure: Add hydrazine hydrate (1.2 equiv) to the dienamine solution. Reflux for 2 hours.
- Purification: Cool to 4°C. The product often precipitates. Filter and wash with cold MeOH. If no precipitate, evaporate solvent and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Self-Validating Stopped-Flow CO₂ Hydrase Assay

Rationale: This kinetic assay directly measures the physiological efficacy of the CA inhibitors. It is self-validating because it includes both a blank (uncatalyzed) and a positive control (AAZ).

Materials:

- Phenol red indicator (0.2 mM).
- HEPES buffer (20 mM, pH 7.5).
- Saturated CO₂ solution.
- Recombinant hCA enzyme.

Step-by-Step:

- Baseline Establishment: Measure the time () for the color change (pH 7.5) for the color change (pH 7.5 6.5) of the buffer saturated with CO₂ in the absence of enzyme. This validates the indicator integrity.
- Uninhibited Reaction: Add hCA enzyme (concentration adjusted to reduce reaction time to ~10% of). Record time ().
- Inhibition Curve: Incubate enzyme with inhibitor (10 nM – 10 μM) for 15 minutes.
- Measurement: Mix with CO₂ solution in a stopped-flow apparatus. Record time ().
- Calculation:

Validation: If AAZ does not yield an IC₅₀ within 200-300 nM (for hCA I), reagents must be refreshed.

Synthesis Workflow Visualization



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Figure 2: Modular synthesis pathway allowing late-stage diversification of the N-5 position.

References

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